1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 946285-47-8
VCID: VC11940017
InChI: InChI=1S/C25H27N7O3/c1-3-35-21-10-6-19(7-11-21)32-25-23(28-29-32)24(26-17-27-25)31-14-12-30(13-15-31)22(33)16-18-4-8-20(34-2)9-5-18/h4-11,17H,3,12-16H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)OC)N=N2
Molecular Formula: C25H27N7O3
Molecular Weight: 473.5 g/mol

1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one

CAS No.: 946285-47-8

Cat. No.: VC11940017

Molecular Formula: C25H27N7O3

Molecular Weight: 473.5 g/mol

* For research use only. Not for human or veterinary use.

1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one - 946285-47-8

Specification

CAS No. 946285-47-8
Molecular Formula C25H27N7O3
Molecular Weight 473.5 g/mol
IUPAC Name 1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
Standard InChI InChI=1S/C25H27N7O3/c1-3-35-21-10-6-19(7-11-21)32-25-23(28-29-32)24(26-17-27-25)31-14-12-30(13-15-31)22(33)16-18-4-8-20(34-2)9-5-18/h4-11,17H,3,12-16H2,1-2H3
Standard InChI Key WGGKCDUDNBVFQA-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)OC)N=N2
Canonical SMILES CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)OC)N=N2

Introduction

The compound 1-{4-[3-(4-ethoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one is a complex organic molecule featuring a triazolopyrimidine core linked to a piperazine ring and an ethanone moiety. This structure suggests potential applications in medicinal chemistry, particularly due to the presence of both triazole and pyrimidine rings, which are known for their biological activity.

Molecular Formula and Weight

While specific data on the molecular formula and weight of 1-{4-[3-(4-ethoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one is not directly available, compounds with similar structures typically have molecular weights in the range of 400 to 500 g/mol, depending on the specific substituents.

Synthesis

The synthesis of compounds with similar structures often involves multi-step reactions, including cyclization reactions to form the triazolopyrimidine core. These processes typically require optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Medicinal Chemistry

Compounds featuring triazolopyrimidine structures are often explored for their pharmacological properties, including potential anticancer, antiviral, and other biological activities. The presence of a piperazine ring further expands its potential applications due to the versatility of piperazine derivatives in drug development.

Biological Activity

While specific biological activity data for 1-{4-[3-(4-ethoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one is not available, similar compounds have been studied for their ability to interact with enzymes or receptors involved in cell proliferation and signal transduction pathways.

Related Compounds

Research on related compounds, such as 1-(2,3-dimethoxybenzoyl)-4-[3-(4-ethoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazine, indicates potential applications in medicinal chemistry, including interactions with ubiquitin-specific protease enzymes like USP28, which plays a role in cancer progression.

Synthesis and Characterization

The synthesis and characterization of similar compounds often involve advanced spectroscopic techniques such as NMR and HRMS to confirm their structures and assess their purity .

Data Tables

Given the lack of specific data on 1-{4-[3-(4-ethoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one, the following table summarizes general properties of similar compounds:

PropertyDescription
Molecular FormulaTypically C20-30H25-35N7-9O3-5
Molecular WeightApproximately 400-500 g/mol
Chemical StructureTriazolopyrimidine linked to piperazine and ethanone moieties
Potential ApplicationsMedicinal chemistry, particularly anticancer and antiviral research
SynthesisMulti-step reactions involving cyclization and optimization of reaction conditions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator